molecular formula C15H22N2O3 B8127520 3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8127520
M. Wt: 278.35 g/mol
InChI Key: DEQHOAJSHILADY-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, an aminophenoxy group, and a tert-butyl ester moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Aminophenoxy Group: The aminophenoxy group is introduced via nucleophilic substitution reactions. This step often involves the reaction of an azetidine derivative with a halogenated phenol, followed by amination.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aminophenoxy group or the azetidine ring can be modified using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with the amino group in the para position.

    3-(3-Hydroxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a hydroxyl group instead of an amino group.

    3-(3-Methoxyphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Features a methoxy group in place of the amino group.

Uniqueness

3-(3-Aminophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the aminophenoxy group in the meta position, which can influence its reactivity and interactions compared to its analogs

Properties

IUPAC Name

tert-butyl 3-[(3-aminophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-5-12(16)7-13/h4-7,11H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQHOAJSHILADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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